2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is a fluorinated aromatic amine compound It is characterized by the presence of difluoro and trifluoromethyl groups attached to a phenoxy ring, which is further connected to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline typically involves multiple steps. One common method starts with the halogenation of a precursor compound, followed by a nucleophilic substitution reaction to introduce the fluorinated groups. The final step often involves the coupling of the fluorinated intermediate with an aniline derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reagents, as well as advanced purification techniques to ensure the desired product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by the presence of fluorine atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are often employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways .
Comparison with Similar Compounds
- 2,6-Difluoro-4-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,3-Difluoro-4-methoxyphenol
Comparison: Compared to these similar compounds, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it particularly valuable in various applications .
Biological Activity
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 305.25 g/mol
- CAS Number : 2244087-05-4
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, particularly in the fields of oncology and anti-inflammatory therapies.
Pharmacological Effects
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antiviral Activity :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a related compound with a similar structure. The results showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Inhibition of Inflammatory Responses
In a preclinical model of arthritis, a derivative was administered to evaluate its anti-inflammatory effects. The study found a marked reduction in joint swelling and inflammatory markers in treated animals compared to controls, suggesting a promising therapeutic role for this class of compounds .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through the modulation of Bcl-2 family proteins.
- Cytokine Modulation : It appears to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Viral Replication Interference : The antiviral activity may involve inhibition of viral polymerases or proteases.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H10F5NO |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline |
InChI |
InChI=1S/C14H10F5NO/c1-7-2-3-12(11(20)4-7)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI Key |
CEJDPTWUPAPNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
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